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Compound Name: 5-Iodo-2-methyl-2-pentene

Cat. No.: B15198323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Iodo-2-methyl-2-pentene is a functionalized isoprenoid building block utilized in the

synthesis of complex organic molecules, particularly in the realm of natural product synthesis.

Its structure, featuring a vinyl iodide and a terminal isopropenyl group, allows for its

participation in a variety of carbon-carbon bond-forming reactions. These application notes

provide an overview of its use in key synthetic transformations and detailed protocols for its

application.

Key Applications
The primary application of 5-iodo-2-methyl-2-pentene in the documented literature is as a

precursor for the introduction of the 4-methyl-3-pentenyl side chain, a common structural motif

in terpenoid natural products. This is typically achieved through its conversion into an

organometallic reagent or its direct use in coupling reactions.

Cuprate-Mediated Conjugate Addition
In the total synthesis of the cytotoxic antibiotic (-)-furaquinocin C, 5-iodo-2-methyl-2-pentene
was employed in a cuprate-mediated 1,4-conjugate addition to an α,β-unsaturated lactone.

This reaction introduces the isoprenoid side chain with high stereocontrol.

Reaction Scheme:
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1. t-BuLi, Et2O, -78 °C
2. (Bu3P)2CuI

Conjugate Addition Product

5-Iodo-2-methyl-2-pentene

α,β-Unsaturated Lactone

Click to download full resolution via product page

Caption: Cuprate formation and conjugate addition.

Alkylation of Enolates and Dianions
5-Iodo-2-methyl-2-pentene serves as an effective alkylating agent for various nucleophiles,

including enolates and dianions. This strategy has been successfully applied in the total

syntheses of the sesquiterpenes α-santalene and β-santalene.

Reaction Scheme:

Tricyclic Ketone LDA, n-BuLi, THF

α-Santalene Precursor

5-Iodo-2-methyl-2-pentene

Click to download full resolution via product page

Caption: Dianion formation and alkylation.
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Reaction
Type

Substrate Reagents Product Yield (%) Reference

Conjugate

Addition

α,β-

Unsaturated

Lactone

1. t-BuLi,

Et2O, -78

°C2.

(Bu3P)2CuI

(-)-

Furaquinocin

C precursor

Not explicitly

stated
[1]

Alkylation

Tricyclic

Ketone

Dianion

1. LDA,

THF2. n-

BuLi3. 5-

Iodo-2-

methyl-2-

pentene

α-Santalene

precursor

Not explicitly

stated
[2]

Alkylation
Norbornene

Ester Enolate

1. Base2. 5-

Iodo-2-

methyl-2-

pentene

β-Santalene

precursor

Not explicitly

stated
[3]

Experimental Protocols
Protocol 1: Preparation of 5-Iodo-2-methyl-2-pentene[4]
This protocol describes the synthesis of 5-iodo-2-methyl-2-pentene from the commercially

available 5-bromo-2-methyl-2-pentene.

Materials:

5-bromo-2-methyl-2-pentene

Sodium iodide (NaI)

Acetone

Round bottom flask

Reflux condenser
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Stirring apparatus

Standard work-up and purification equipment (separatory funnel, rotary evaporator,

distillation apparatus)

Procedure:

To a solution of 5-bromo-2-methyl-2-pentene in acetone, add an excess of sodium iodide.

Heat the reaction mixture at reflux with stirring for 24 hours.

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and

then with brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by distillation to afford pure 5-iodo-2-methyl-2-pentene.

Workflow Diagram:
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Start

Dissolve 5-bromo-2-methyl-2-pentene
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Aqueous workup and extraction
with diethyl ether

Wash with Na2S2O3 and brine

Dry over MgSO4 and concentrate

Purify by distillation

End
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Caption: Synthesis of 5-iodo-2-methyl-2-pentene.

Protocol 2: Cuprate-Mediated Conjugate Addition in the
Synthesis of (-)-Furaquinocin C[1]
This protocol details the formation of a higher-order cuprate from 5-iodo-2-methyl-2-pentene
and its subsequent conjugate addition.
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Materials:

5-Iodo-2-methyl-2-pentene

tert-Butyllithium (t-BuLi) in pentane

Anhydrous diethyl ether (Et2O)

Copper(I) iodide (CuI)

Tributylphosphine (PBu3)

α,β-Unsaturated lactone substrate

Argon atmosphere

Dry glassware and syringes

Procedure:

Under an argon atmosphere, dissolve 5-iodo-2-methyl-2-pentene (1.0 eq) in anhydrous

diethyl ether at -78 °C.

Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the

corresponding vinyllithium reagent.

In a separate flask, prepare the cuprate reagent by reacting copper(I) iodide with

tributylphosphine in diethyl ether.

Transfer the freshly prepared cuprate solution to the vinyllithium solution at -78 °C via

cannula.

Allow the mixture to warm slowly to -50 °C.

Add a solution of the α,β-unsaturated lactone in diethyl ether to the cuprate solution.

Stir the reaction mixture at -50 °C until the reaction is complete (monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Perform a standard aqueous work-up and extract the product with diethyl ether.

Purify the crude product by column chromatography.

Workflow Diagram:

Start

Generate vinyllithium from
5-iodo-2-methyl-2-pentene and t-BuLi

Form higher-order cuprate

Prepare (Bu3P)2CuI reagent

Add α,β-unsaturated lactone

Quench with NH4Cl solution

Aqueous workup and extraction

Purify by column chromatography

End
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Caption: Cuprate addition workflow.

Protocol 3: Alkylation of a Dianion in the Synthesis of α-
Santalene[2]
This protocol outlines the formation of a dianion from a tricyclic ketone and its subsequent

alkylation with 5-iodo-2-methyl-2-pentene.

Materials:

Tricyclic ketone substrate

Lithium diisopropylamide (LDA)

n-Butyllithium (n-BuLi)

Anhydrous tetrahydrofuran (THF)

5-Iodo-2-methyl-2-pentene

Argon atmosphere

Dry glassware and syringes

Procedure:

Under an argon atmosphere, dissolve the tricyclic ketone in anhydrous THF and cool the

solution to -78 °C.

Add a solution of LDA in THF and stir for 1 hour to form the enolate.

Add a solution of n-butyllithium and allow the mixture to warm to 0 °C and then stir for 1 hour

at 50 °C to form the dianion.

Cool the reaction mixture back down to -78 °C.
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Add a solution of 5-iodo-2-methyl-2-pentene in THF.

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

Quench the reaction with water.

Perform a standard aqueous work-up, including acidification and extraction with an

appropriate organic solvent.

Purify the crude product by column chromatography or crystallization.

Conclusion
5-Iodo-2-methyl-2-pentene is a valuable reagent for the introduction of the 4-methyl-3-

pentenyl moiety in the synthesis of complex natural products. Its ability to be converted into

organometallic species for conjugate additions and to act as an electrophile in alkylation

reactions highlights its versatility. The provided protocols offer a foundation for researchers to

utilize this building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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